molecular formula C12H17NO3 B8096424 (S)-2-Amino-5-(4-methoxyphenyl)pentanoic acid CAS No. 56047-44-0

(S)-2-Amino-5-(4-methoxyphenyl)pentanoic acid

Cat. No.: B8096424
CAS No.: 56047-44-0
M. Wt: 223.27 g/mol
InChI Key: FCSJBORCTWILJP-NSHDSACASA-N
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Description

(S)-2-Amino-5-(4-methoxyphenyl)pentanoic acid (abbreviated as L-Amp in ) is a non-proteinogenic amino acid featuring a pentanoic acid backbone substituted with a 4-methoxyphenyl group at the fifth carbon and an amino group at the second carbon. This compound is synthesized via solid-phase peptide synthesis (SPPS) methods, often requiring Fmoc (fluorenylmethyloxycarbonyl) protection for amino group stability during reactions . It serves as a key intermediate in the development of matrix metalloproteinase-12 (MMP-12) inhibitors for chronic obstructive pulmonary disease (COPD) therapy and phytotoxin analogs . Its structural rigidity and aromatic substitution make it a valuable scaffold for drug design.

Properties

IUPAC Name

(2S)-2-amino-5-(4-methoxyphenyl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-16-10-7-5-9(6-8-10)3-2-4-11(13)12(14)15/h5-8,11H,2-4,13H2,1H3,(H,14,15)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSJBORCTWILJP-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CCC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56047-44-0
Record name 2-Amino-5-(4-methoxyphenyl)pentanoic acid, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056047440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-AMINO-5-(4-METHOXYPHENYL)PENTANOIC ACID, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JUU9DP4D6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-5-(4-methoxyphenyl)pentanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and L-lysine.

    Formation of Intermediate: The initial step involves the condensation of 4-methoxybenzaldehyde with L-lysine to form a Schiff base intermediate.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

    Hydrolysis: The final step involves hydrolysis under acidic conditions to obtain this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Enzymatic Resolution: Using enzymes to selectively produce the desired enantiomer.

    Chiral Catalysis: Employing chiral catalysts to achieve high enantioselectivity during synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.

Major Products:

    Oxidation Products: Phenolic acids.

    Reduction Products: Alcohol derivatives.

    Substitution Products: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12_{12}H17_{17}N O3_3
  • Molecular Weight : 223.27 g/mol
  • IUPAC Name : 2-amino-5-(4-methoxyphenyl)pentanoic acid
  • CAS Number : 754128-54-6

The structure of (S)-2-amino-5-(4-methoxyphenyl)pentanoic acid features a pentanoic acid backbone substituted with an amino group and a methoxyphenyl group, contributing to its biological activity.

Leukotriene A-4 Hydrolase Inhibition

Research indicates that this compound acts as an inhibitor of leukotriene A-4 hydrolase (LTA4H), a bifunctional enzyme involved in the biosynthesis of leukotrienes, which are mediators of inflammation. The inhibition of this enzyme can potentially reduce inflammatory responses in various conditions such as asthma and arthritis .

Neuroprotective Effects

There is emerging evidence suggesting that compounds similar to this compound may exhibit neuroprotective effects. Studies have indicated that amino acids like this compound can modulate neurotransmitter levels, potentially aiding in the treatment of neurodegenerative diseases .

Synthetic Pathways

The synthesis of this compound can be achieved through various methods, including:

  • Asymmetric Synthesis : Techniques involving chiral catalysts to produce enantiomerically pure forms of amino acids.
  • Functionalization of Amino Acids : Modifying existing amino acids to introduce the methoxyphenyl group through electrophilic aromatic substitution or other functionalization methods .

Table 1: Summary of Key Research Studies on this compound

Study ReferenceFocusFindings
LTA4H InhibitionDemonstrated effective inhibition of leukotriene synthesis, indicating potential anti-inflammatory properties.
NeuroprotectionSuggested modulation of neurotransmitter levels leading to neuroprotective effects in animal models.
Synthesis MethodsHighlighted efficient synthesis routes for producing enantiomerically pure compounds with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of (S)-2-Amino-5-(4-methoxyphenyl)pentanoic acid involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that recognize the amino acid structure.

    Pathways Involved: It can modulate biochemical pathways related to amino acid metabolism and protein synthesis.

Comparison with Similar Compounds

Aromatic vs. Heterocyclic Substitutions

  • L-Amp : The 4-methoxyphenyl group provides aromaticity and hydrophobicity, enhancing binding to MMP-12's S1' pocket .
  • A1P/A4P/APP: Aminoimidazole substituents introduce hydrogen-bonding capabilities, critical for coordinating with arginase I's binuclear manganese center .

Mechanistic Divergence in Enzyme Targeting

  • L-Amp derivatives inhibit MMP-12 via competitive binding, while (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid inactivates nNOS through oxidative demethylation, a unique heme-dependent mechanism .

Biological Activity

(S)-2-Amino-5-(4-methoxyphenyl)pentanoic acid, a chiral amino acid, has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a pentanoic acid backbone with an amino group and a para-methoxyphenyl substituent, leading to unique interactions with various biological targets. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H17NO2
  • Molar Mass : Approximately 223.27 g/mol
  • Structure : Characterized by a chiral center at the second carbon and a para-methoxyphenyl group at the fifth carbon.

The biological activity of this compound is primarily linked to its inhibition of leukotriene A-4 hydrolase (LTA4H), an enzyme involved in inflammatory processes. This inhibition may lead to:

  • Reduced Inflammation : By modulating immune responses, this compound may serve as a therapeutic agent for conditions characterized by excessive inflammation.
  • Potential Applications in Disease Management : Its role in inflammatory pathways suggests possible applications in treating diseases such as asthma, rheumatoid arthritis, and other inflammatory disorders .

Biological Activity Table

Biological Activity Mechanism Potential Applications
Inhibition of LTA4HReduces leukotriene synthesisTreatment of inflammatory diseases
Modulation of immune responsesAlters cytokine productionAutoimmune disease management
Interaction with receptors/enzymeEnhances selectivity towards biological targetsDevelopment of targeted therapies

Case Studies and Research Findings

  • Inhibition Studies :
    • Research indicates that this compound effectively inhibits LTA4H, leading to decreased levels of pro-inflammatory leukotrienes. This finding supports its potential use in anti-inflammatory therapies .
  • Comparative Analysis :
    • A comparative study with similar compounds revealed that this compound exhibited superior binding affinity to LTA4H compared to structurally related compounds. This specificity may reduce side effects associated with broader-spectrum anti-inflammatory drugs .
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies suggest that this compound can effectively cross the blood-brain barrier, which is crucial for developing treatments for neuroinflammatory conditions .

Future Directions

Ongoing research aims to further elucidate the full spectrum of biological interactions involving this compound. Future studies will focus on:

  • In Vivo Studies : Assessing the efficacy and safety profiles in animal models.
  • Clinical Trials : Evaluating therapeutic potential in humans for specific inflammatory diseases.
  • Structural Modifications : Investigating analogs to enhance efficacy and reduce potential adverse effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-2-amino-5-(4-methoxyphenyl)pentanoic acid, and what challenges arise in stereochemical control?

  • Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, dynamic kinetic resolution (DKR) using trifluoromethyl groups has been employed for related amino acids to enhance stereoselectivity . Key challenges include minimizing racemization during deprotection and optimizing reaction conditions (e.g., pH, temperature) to preserve the (S)-configuration. Protecting groups like tert-butoxycarbonyl (Boc) are often used for amino-group stabilization, as seen in analogous compounds .

Q. How is the compound characterized for purity and structural integrity in academic settings?

  • Methodological Answer :

  • Spectroscopic Analysis : High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) (e.g., 1^1H, 13^13C, 2D-COSY) are critical. The methoxyphenyl moiety exhibits distinct aromatic proton signals (~6.8–7.3 ppm) and methoxy-group singlet (~3.8 ppm) in 1^1H NMR .
  • Chromatography : Reverse-phase HPLC with chiral columns (e.g., Chiralpak IA) ensures enantiomeric purity (>99% ee).
  • Elemental Analysis : Confirms empirical formula (e.g., C12_{12}H17_{17}NO3_3) with <0.3% deviation .

Q. What are the primary biological roles or targets of this compound?

  • Methodological Answer : The compound is structurally analogous to Ahp-cyclodepsipeptides, where it acts as a protease inhibitor by binding to active sites via its methoxyphenyl group . In enzyme inhibition studies, competitive binding assays (e.g., fluorescence quenching or surface plasmon resonance) are used to quantify inhibition constants (Ki_i) .

Advanced Research Questions

Q. How does the methoxyphenyl substituent influence the compound’s interaction with metalloenzymes like arginase I?

  • Methodological Answer : The 4-methoxyphenyl group enhances hydrophobic interactions with enzyme pockets. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations reveal that the methoxy oxygen forms hydrogen bonds with catalytic manganese ions in arginase I . Experimental validation via X-ray crystallography of enzyme-inhibitor complexes is recommended .

Q. What advanced analytical techniques resolve contradictions in reported bioactivity data (e.g., IC50_{50} variability)?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, ionic strength). Standardized protocols include:

  • Dose-Response Curves : Use ≥10 concentration points with triplicate measurements.
  • Control Experiments : Test against structurally similar inactive analogs (e.g., 4-hydroxyphenyl derivatives) to isolate the methoxy group’s role .
  • Data Normalization : Express activity relative to a reference inhibitor (e.g., Nω^\omega-hydroxy-nor-L-arginine for arginase studies) .

Q. What strategies optimize the compound’s stability in aqueous media for in vivo studies?

  • Methodological Answer :

  • pH Adjustment : Stability is maximized at pH 6–7, avoiding deprotonation of the amino group.
  • Lyophilization : Formulate with cryoprotectants (e.g., trehalose) for long-term storage .
  • Derivatization : Introduce PEGylated side chains or prodrug motifs (e.g., ester-linked Boc groups) to enhance solubility and reduce renal clearance .

Q. How do modifications to the pentanoic acid backbone affect its pharmacokinetic profile?

  • Methodological Answer :

  • Backbone Fluorination : Replace C-5 hydrogen with trifluoromethyl groups to improve metabolic stability (t1/2_{1/2} increased by ~40% in rat plasma) .
  • Amino Acid Substitution : Replace the α-amino group with imidazole rings (e.g., 2-aminoimidazole derivatives) to enhance blood-brain barrier penetration, as demonstrated in related neuroactive compounds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-Amino-5-(4-methoxyphenyl)pentanoic acid

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